molecular formula C12H20O3 B12291015 [1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid

[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid

Cat. No.: B12291015
M. Wt: 212.28 g/mol
InChI Key: LWVQRKXAZCLJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid typically involves the use of camphor as a starting material. The process includes several steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure makes it valuable in asymmetric synthesis .

Biology and Medicine

It can be used to synthesize enantiomerically pure pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of fragrances and flavors. Its bicyclic structure contributes to its unique olfactory properties .

Mechanism of Action

The mechanism of action of [1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific stereochemistry, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring high stereochemical purity .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2-(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C12H20O3/c1-11(2)8-4-5-12(11,3)10(15)7(8)6-9(13)14/h7-8,10,15H,4-6H2,1-3H3,(H,13,14)

InChI Key

LWVQRKXAZCLJPX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2CC(=O)O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.